molecular formula C6H6N2O3S2 B14316583 Thieno(2,3-d)isoxazole-3-methanesulfonamide CAS No. 112499-90-8

Thieno(2,3-d)isoxazole-3-methanesulfonamide

Cat. No.: B14316583
CAS No.: 112499-90-8
M. Wt: 218.3 g/mol
InChI Key: AKMYAFOTRFDLAJ-UHFFFAOYSA-N
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Description

Thieno(2,3-d)isoxazole-3-methanesulfonamide is a heterocyclic compound that features a fused ring system combining a thiophene ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno(2,3-d)isoxazole-3-methanesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . The reaction conditions often involve the use of reagents such as di-2-pyridyl thionocarbonate (DPT) in substitution of thiophosgene, which is a highly toxic agent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of scalable, efficient synthetic routes are likely to be employed to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)isoxazole-3-methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thieno(2,3-d)isoxazole-3-methanesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, which can lead to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

Properties

CAS No.

112499-90-8

Molecular Formula

C6H6N2O3S2

Molecular Weight

218.3 g/mol

IUPAC Name

thieno[2,3-d][1,2]oxazol-3-ylmethanesulfonamide

InChI

InChI=1S/C6H6N2O3S2/c7-13(9,10)3-4-6-5(11-8-4)1-2-12-6/h1-2H,3H2,(H2,7,9,10)

InChI Key

AKMYAFOTRFDLAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1ON=C2CS(=O)(=O)N

Origin of Product

United States

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